molecular formula C10H16O4 B025962 Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate CAS No. 104321-63-3

Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate

Cat. No.: B025962
CAS No.: 104321-63-3
M. Wt: 200.23 g/mol
InChI Key: GZVXALXOWVXZLH-RPSMYOMKSA-N
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Description

Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate is an organic compound with the empirical formula C10H16O4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical synthesis processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate typically involves the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of different products. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Ethyl ®-trans-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate: A similar compound with a different geometric configuration.

    Ethyl ®-trans-4,5-O-isopropylidene-4,5-dihydroxy-2-pentenoate: Another structurally related compound with different functional groups.

Uniqueness

Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate is unique due to its specific chiral and geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable in stereoselective synthesis and applications requiring specific molecular orientations.

Properties

IUPAC Name

ethyl (Z)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5-/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXALXOWVXZLH-RPSMYOMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\[C@@H]1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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